3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid
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Overview
Description
3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid is a complex organic compound with a unique structure It features a furan ring substituted with dimethyl and oxo groups, linked to a trihydroxyoxane ring, which is further connected to a methoxy and oxopropanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid typically involves multiple steps. The process begins with the preparation of the furan ring, followed by its functionalization with dimethyl and oxo groups. The trihydroxyoxane ring is then synthesized and linked to the furan ring through an ether bond. Finally, the methoxy and oxopropanoic acid groups are introduced under controlled conditions to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid can be compared with other compounds having similar structural features, such as:
- This compound derivatives with different substituents.
- Compounds with similar furan and oxane ring structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H20O11 |
---|---|
Molecular Weight |
376.31 g/mol |
IUPAC Name |
3-[[(2R,3S,4S,5R,6S)-6-(2,5-dimethyl-4-oxofuran-3-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C15H20O11/c1-5-10(19)14(6(2)24-5)26-15-13(22)12(21)11(20)7(25-15)4-23-9(18)3-8(16)17/h5,7,11-13,15,20-22H,3-4H2,1-2H3,(H,16,17)/t5?,7-,11-,12+,13-,15+/m1/s1 |
InChI Key |
QJYOBEMAMLWZTF-ALQFCZPRSA-N |
Isomeric SMILES |
CC1C(=O)C(=C(O1)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)CC(=O)O)O)O)O |
Canonical SMILES |
CC1C(=O)C(=C(O1)C)OC2C(C(C(C(O2)COC(=O)CC(=O)O)O)O)O |
Origin of Product |
United States |
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